molecular formula C26H21N3OS B2870302 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 922573-98-6

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Cat. No.: B2870302
CAS No.: 922573-98-6
M. Wt: 423.53
InChI Key: ZFMQJWGHAOVRJF-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a benzothiazole-based acetamide derivative characterized by a 6-ethyl-substituted benzothiazole core, a pyridin-3-ylmethyl group, and a 1-naphthamide moiety. The ethyl group at the 6-position of the benzothiazole ring may modulate lipophilicity and metabolic stability compared to bulkier or electronegative substituents (e.g., trifluoromethyl or nitro groups) seen in analogs .

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-2-18-12-13-23-24(15-18)31-26(28-23)29(17-19-7-6-14-27-16-19)25(30)22-11-5-9-20-8-3-4-10-21(20)22/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMQJWGHAOVRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl group: This step might involve alkylation reactions using ethyl halides.

    Formation of the pyridine moiety: Pyridine derivatives can be synthesized through various methods, including condensation reactions.

    Coupling reactions: The final step would involve coupling the benzo[d]thiazole and pyridine moieties with the naphthamide group, possibly using amide bond formation techniques under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions could be used to modify specific functional groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a complex organic compound with a molecular weight of 423.5 g/mol. It is a benzamide derivative containing both thiazole and naphthalene moieties in its structure.

Scientific Research Applications

  • Potential Therapeutic Applications this compound has gained attention because of its biological activity and potential therapeutic applications.
  • Anti-inflammatory Effects The presence of both thiazole and naphthalene moieties in its structure suggests its potential for diverse biological activities, including anti-inflammatory effects. Preliminary studies indicate that thiazole derivatives may inhibit enzymes involved in inflammatory pathways, such as prostaglandin biosynthesis. Research suggests that this compound may modulate signaling pathways related to inflammation and microbial resistance, positioning it as a candidate for further pharmacological development.
  • Antimicrobial Effects The presence of both thiazole and naphthalene moieties in its structure suggests its potential for diverse biological activities, including antimicrobial effects.
  • Medicinal Chemistry This compound is characterized by its unique molecular structure and potential applications in medicinal chemistry.
  • Organic Synthesis This compound can be sourced from various chemical suppliers and research institutions focusing on organic synthesis.

Mechanism of Action

The mechanism of action for N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogs:

Compound Benzothiazole Substituent Amide Group Structure Key Moieties Synthesis Method Reported Activity References
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide (Target) 6-ethyl 1-Naphthamide with pyridin-3-ylmethyl substitution Naphthalene, pyridine Not specified in evidence Inferred from structural analogs N/A
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-trifluoromethyl Phenylacetamide Trifluoromethyl, phenyl Amide coupling (EDC, chloroform/pyridine) Not specified; likely antimicrobial
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) N/A (triazole core) Phenylacetamide with triazole-naphthoxy linkage Naphthalene, triazole Cu-catalyzed 1,3-dipolar cycloaddition Not specified
N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-coumarin-3-yl)-1H-benzimidazol-1-yl)acetamide None (unsubstituted) Acetamide with coumarin-benzimidazole linkage Coumarin, benzimidazole Multi-step coupling Antibacterial, antimalarial
2-[1-(phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide Varied (e.g., Cl, OMe) Indole-sulfonyl acetamide Sulfonylindole EDC-mediated amidation Not specified
Key Observations:

Triazole-containing analogs () exhibit distinct heterocyclic architectures, which may improve solubility but require metal-catalyzed synthesis, posing scalability challenges .

Amide Group Diversity :

  • The 1-naphthamide group in the target compound introduces a bulky aromatic system, likely increasing lipophilicity compared to phenylacetamide derivatives () .
  • Coumarin-benzimidazole hybrids () demonstrate how extended π-systems can broaden biological activity (e.g., antimalarial vs. antibacterial) .

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[d]thiazole moiety, a pyridine group, and a naphthamide framework. Its molecular formula is C18H18N3OSC_{18}H_{18}N_3OS, with a molecular weight of approximately 345.42 g/mol. The structure is essential for its interaction with biological targets.

Antitumor Activity

Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. The following table summarizes findings from various studies:

Compound Cell Line IC50 (μM) Assay Type Reference
This compoundA549 (Lung)4.5 ± 0.5MTS Assay
This compoundHCC827 (Lung)5.0 ± 0.7MTS Assay
This compoundNCI-H358 (Lung)3.8 ± 0.4MTS Assay

These results demonstrate that the compound effectively inhibits cell proliferation in various lung cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against several pathogens. The following table presents the results of antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with DNA and inhibit critical cellular processes. Studies suggest that the compound binds to the minor groove of DNA, disrupting replication and transcription processes, which ultimately leads to cell death in cancer cells .

Case Studies

In one notable study, researchers synthesized several derivatives of benzothiazole and evaluated their biological activities. Among these, this compound exhibited superior activity against lung cancer cell lines compared to other tested compounds. The study highlighted the importance of structural modifications in enhancing biological efficacy .

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